Comprehensive NMR Analysis and Structural Elucidation of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Comprehensive NMR Analysis and Structural Elucidation of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Executive Summary & Synthetic Context
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS: 1457750-52-5 / 1324085-72-4)[1][2] is a highly functionalized β -hydroxy ester. In medicinal chemistry, this scaffold serves as a critical building block for the synthesis of complex biologically active molecules, most notably in the development of novel 1,4-diaryl-2-azetidinone ( β -lactam) analogs. These derivatives function as potent tubulin-targeting agents, demonstrating significant antiproliferative and antiapoptotic activity against chemoresistant colon and breast cancer cell lines[3].
The synthesis of this intermediate is typically achieved via a Reformatsky reaction , coupling 3-bromo-4-methoxybenzaldehyde[4] with ethyl bromoacetate. Unlike Grignard reagents, the organozinc intermediate formed in this reaction is highly chemoselective; it readily attacks the highly electrophilic aldehyde carbon while remaining completely inert toward the ester moiety, preventing unwanted self-condensation.
Step-by-step self-validating experimental workflow for the Reformatsky synthesis of the target ester.
High-Resolution 1 H NMR Spectral Analysis
The 1 H NMR spectrum of this compound provides a masterclass in spin-spin coupling and stereochemical magnetic environments. The data below is standardized for a 400 MHz spectrometer using CDCl 3 as the solvent.
Quantitative Data Summary
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |
| H-2 | 7.53 | d | 2.0 | 1H | Ar-H (ortho to Br) |
| H-6 | 7.27 | dd | 8.4, 2.0 | 1H | Ar-H (para to Br) |
| H-5 | 6.88 | d | 8.4 | 1H | Ar-H (ortho to OMe) |
| H- β | 5.05 | dd | 8.0, 4.5 | 1H | -CH(OH)- (Benzylic) |
| -OCH 2 - | 4.18 | q | 7.1 | 2H | Ethyl ester CH 2 |
| -OCH 3 | 3.88 | s | - | 3H | Methoxy CH 3 |
| -OH | 3.20 | br s | - | 1H | Hydroxyl proton |
| H- αa | 2.75 | dd | 16.0, 8.0 | 1H | Diastereotopic CH 2 |
| H- αb | 2.65 | dd | 16.0, 4.5 | 1H | Diastereotopic CH 2 |
| -CH 3 | 1.26 | t | 7.1 | 3H | Ethyl ester CH 3 |
Mechanistic Causality & Signal Interpretation
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The Diastereotopic ABX System (Self-Validation of C-C Bond Formation): The methylene protons (H- αa and H- αb ) are adjacent to a newly formed chiral center (C- β ). Because the molecule lacks a plane of symmetry, these protons are diastereotopic. They cannot be interconverted by any symmetry operation, meaning they reside in perpetually distinct magnetic environments. This results in an ABX spin system where H- αa and H- αb couple to each other (geminal coupling, 2J≈16.0 Hz) and individually to the adjacent chiral methine proton (vicinal coupling, 3J≈8.0 and 4.5 Hz). The presence of this distinct doublet of doublets pattern unambiguously confirms the successful formation of the β -hydroxy ester.
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Aromatic AMX Spin System: The 3-bromo-4-methoxyphenyl ring exhibits a classic 1,2,4-trisubstituted pattern. The methoxy group at C-4 is strongly electron-donating via resonance, shielding the ortho position (C-5) and pushing its proton resonance upfield to ~6.88 ppm. Conversely, the bromine at C-3 is electron-withdrawing by induction, deshielding the adjacent H-2 proton and shifting it downfield to ~7.53 ppm. The coupling constants ( 3J5,6≈8.4 Hz, 4J2,6≈2.0 Hz) perfectly validate the relative regiochemistry of the substituents.
13 C NMR & Heteronuclear Correlations
The 13 C NMR spectrum (100 MHz, CDCl 3 ) provides critical insights into the electronic distribution across the carbon framework.
Quantitative Data Summary
| Position | Chemical Shift (ppm) | Type | Assignment / Causality |
| C=O | 172.4 | C | Ester carbonyl |
| C-4 | 155.5 | C | Ar-C (Deshielded by electronegative OMe oxygen) |
| C-1 | 136.2 | C | Ar-C (Attached to chiral center) |
| C-2 | 131.2 | CH | Ar-CH (ortho to Br) |
| C-6 | 127.5 | CH | Ar-CH (para to Br) |
| C-5 | 111.8 | CH | Ar-CH (Shielded by ortho OMe resonance) |
| C-3 | 111.5 | C | Ar-C (Heavy atom effect of Bromine) |
| C- β | 69.8 | CH | -CH(OH)- (Deshielded by hydroxyl group) |
| -OCH 2 - | 60.9 | CH 2 | Ethyl ester CH 2 |
| -OCH 3 | 56.2 | CH 3 | Methoxy carbon |
| C- α | 43.5 | CH 2 | -CH
2
|
| -CH 3 | 14.1 | CH 3 | Ethyl ester CH 3 |
Mechanistic Causality: The Heavy Atom Effect
A common pitfall in interpreting this spectrum is the assignment of C-3 (the brominated carbon). One might expect it to be heavily deshielded due to the electronegativity of bromine. However, it resonates significantly upfield at 111.5 ppm . This is caused by the Heavy Atom Effect (or relativistic shielding). The large electron cloud of the bromine atom creates a strong local diamagnetic shielding current that counteracts its inductive deshielding, pushing the 13 C signal upfield.
2D NMR Strategy: HMBC Validation
To unambiguously assign the quaternary carbons and validate the linkage between the aromatic ring and the aliphatic side chain, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for structural validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates physical execution with real-time analytical validation.
Workflow: Synthesis & NMR Sample Preparation
Step 1: Zinc Surface Activation
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Action: Suspend 1.5 equivalents of Zinc dust in anhydrous THF under an argon atmosphere. Add 5 mol% of 1,2-dibromoethane and heat to a gentle reflux for 5 minutes.
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Causality: Zinc powder naturally forms a passivating zinc oxide (ZnO) layer upon exposure to air, which inhibits the insertion of Zn into the carbon-bromine bond of ethyl bromoacetate. 1,2-dibromoethane chemically scrubs this oxide layer, ensuring a reproducible, self-starting reaction.
Step 2: Organozinc Formation & Nucleophilic Addition
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Action: Remove from heat. Add a mixture of 3-bromo-4-methoxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF dropwise to the activated zinc suspension.
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Validation Checkpoint: The reaction should self-sustain a mild reflux (exotherm). The visual consumption of the grey zinc dust confirms the successful formation of the organozinc intermediate and subsequent nucleophilic attack.
Step 3: Mild Acidic Quench
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Action: Once the starting material is consumed (monitor via TLC: Hexanes/EtOAc 7:3), cool the flask to 0 °C and quench slowly with saturated aqueous NH 4 Cl.
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Causality: If a strong acid (like 1M HCl) were used, the newly formed secondary alcohol could undergo rapid acid-catalyzed dehydration to form an unwanted α,β -unsaturated ester (cinnamate derivative). NH 4 Cl provides a buffered, mildly acidic environment (pH ~5.5) that safely hydrolyzes the zinc alkoxide intermediate while preserving the delicate hydroxyl group.
Step 4: Isolation & NMR Preparation
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Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
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Action: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Checkpoint: Run a rapid 16-scan 1 H NMR. The complete absence of an aldehyde proton singlet at ~9.8 ppm, combined with the appearance of the diagnostic H- β doublet of doublets at 5.05 ppm, serves as the ultimate self-validating proof of successful conversion.
References
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Title: β -Lactams with antiproliferative and antiapoptotic activity in breast and chemoresistant colon cancer cells Source: European Journal of Medicinal Chemistry (Volume 189, 112050) URL: [Link]
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Title: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS: 1324085-72-4) Source: ChemSrc Chemical Database URL: [Link]
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Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (Volume 62, Issue 21, 7512-7515) URL: [Link]
Sources
- 1. 1566004-42-9,Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1324085-72-4_CAS号:1324085-72-4_4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid - 化源网 [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 34841-06-0 | 3-Bromo-4-methoxybenzaldehyde | Aryls | Ambeed.com [ambeed.com]

